2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine is a complex heterocyclic compound that belongs to the class of thiazepines. This compound features a fused imidazole and thiazepine ring system, which contributes to its unique chemical properties and potential biological activities. The structure of this compound is characterized by a six-membered thiazepine ring fused with an imidazole ring, making it a subject of interest in medicinal chemistry due to its potential pharmacological applications.
The classification of 2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine falls under heterocyclic compounds. Heterocycles are cyclic compounds that contain atoms of at least two different elements as part of their rings. Specifically, this compound includes nitrogen and sulfur in its structure. Its synthesis and characterization have been explored in various studies focusing on the biological activities of related thiazepine derivatives.
The synthesis of 2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine can be achieved through several methods involving the cyclization of appropriate precursors. A common approach involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Recent advancements in synthetic methodologies have emphasized greener approaches using catalysts like polyethylene glycol or bleaching clay to enhance yields and reduce reaction times while maintaining environmental safety .
The molecular structure of 2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to elucidate the structure and confirm the presence of functional groups .
The chemical reactivity of 2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine can include:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved pharmacological profiles .
The mechanism of action for compounds like 2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine is often linked to their ability to interact with specific biological targets such as enzymes or receptors. For instance:
In vitro studies have demonstrated that certain derivatives exhibit significant biological activity against cancer cell lines or metabolic disorders .
The physical properties of 2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine include:
Chemical properties include:
Analytical techniques such as mass spectrometry can provide data on molecular weight and purity .
The applications of 2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine are diverse:
The core structure 2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine represents a synthetically engineered bicyclic heterocycle featuring two fused rings: a partially saturated 1,3-thiazepine and an imidazole moiety. Systematic naming follows IUPAC conventions for fused polycyclic systems:
Structural Features:
Table 1: Core Structural Features of Imidazo-Thiazepine Hybrids
Component | Atoms/Features | Role in Bicyclic System |
---|---|---|
Imidazole ring | N1, C2, N3, C4, C5 (sp²) | Electron-rich heteroaromatic donor |
1,3-Thiazepine ring | S1, C2, N3, C4, C5, C6, C7 (hexahydro) | Flexible 7-membered scaffold with dual heteroatoms |
Fusion bond | Between C2 (imidazole) and C8a (thiazepine) | Planar conjugated linkage enabling π-delocalization |
Key substituent sites | C3 (thiazepine), C2 (benzylidene), N1 (imidazole) | Modulation of electronic/pharmacological properties |
Early synthetic routes to imidazo-thiazepines relied on cyclocondensation strategies exploiting α-halo ketones or thioureas. A seminal advance emerged from Schulz et al. (2013), who demonstrated ring-closing reactions of hexahydropyridazine carbothioamides with ketones to yield triazolopyridazine-thiones – methodology adaptable to thiazepines [6]. Japanese researchers (J-GLOBAL ID:201507007793448166) later optimized the synthesis of benzylidene-substituted derivatives (e.g., 2-[3-(Benzyloxy)benzylidene]-2,3,5,6,7,8-hexahydroimidazo[2,1-b][1,3]thiazepine-3-one) via Knoevenagel condensation between hexahydroimidazothiazepinones and aromatic aldehydes [1].
Hypervalent iodine reagents (e.g., [hydroxy(tosyloxy)iodo]benzene) enabled novel oxidative cyclizations, as shown in acetophenone-to-dihydroimidazothiazole conversions, highlighting electrophilic ring-closure tactics applicable to sulfur/nitrogen bicyclics [9]. Contemporary innovations include microwave-assisted cyclizations and catalyzed heteroarylation, improving yields of complex analogs like the 4-chlorobenzyloxy derivative (CHEMBL3221198) for GPCR55 modulation studies [4].
The imidazo[2,1-b][1,3]thiazepine core exhibits strategic bioisosterism with clinically validated heterocycles:
Benzothiazepines (e.g., Diltiazem):The 1,4-thiazepine in diltiazem shares conformational similarity with the 1,3-thiazepine subunit. Both act as calcium channel modulators, though the hexahydroimidazo variant’s saturated ring enhances 3D flexibility versus diltiazem’s planar benzofused system. This flexibility may optimize target complementarity in CNS or cardiovascular targets [7].
Imidazo[1,2-a]pyridines:These "bridgehead nitrogen" scaffolds (e.g., anxiolytic drugs) are isosteric to imidazothiazepines by replacing thiazepine-S with -CH=CH-. The sulfur atom in thiazepines introduces enhanced dipole moments (1.8–2.2 Debye) and altered H-bond acceptor profiles versus carbon-bridged analogs. Studies confirm improved kinase or GPCR affinity with the S/N combination [2] [8].
Table 2: Bioisosteric Analogs and Pharmacological Relevance
Privileged Scaffold | Key Drugs/Activities | Bioisosteric Relationship to Imidazothiazepine | Pharmacological Impact |
---|---|---|---|
1,5-Benzothiazepines | Diltiazem (Ca²⁺ channel blocker) | Thiazepine ring conservation; benzo fusion vs. imidazo | Retains conformational flexibility for ion channel binding |
Imidazo[1,2-a]pyridines | Alpidem (GABAₐ modulator) | Imidazole fusion conserved; pyridine vs. thiazepine | Sulfur atom enhances selectivity for oxidative enzymes |
1,4-Triazepines | CCK2 antagonists (e.g., Compound IV [8]) | N↔S swap at position 3; similar ring size | Altered metabolism (CYP3A4 susceptibility) |
Benzo[f][1,3,5]triazepines | Psychotropic agents (e.g., Clozapine analogs) | Triazepine vs. thiazepine; conserved fused aromaticity | Improved CNS penetration via logP modulation |
Notably, GPR55 ligands like CHEMBL3221198 exploit the thiazepine’s sulfur for hydrophobic pocket engagement – a role less efficiently filled by oxazepine or diazepine isosteres [4].
This scaffold’s significance arises from:
Limitations include:
Table 3: Representative Derivatives and Key Properties
Compound | Molecular Formula | MW (g/mol) | Key Modification | Reported Activity/Parameter |
---|---|---|---|---|
2-[3-(Benzyloxy)benzylidene]-hexahydroimidazo[2,1-b][1,3]thiazepine-3-one [1] | C₂₁H₂₀N₂O₂S | 364.46 | Benzylidene at C2 | Base structure for anticancer libraries |
2-[[3-[(4-Chlorophenyl)methoxy]phenyl]methylidene]-hexahydroimidazo[2,1-b][1,3]thiazepin-3-one [4] | C₂₁H₁₉ClN₂O₂S | 398.91 | 4-Chloro-benzyloxy | GPR55 agonist (70% activation at 10.7 μM) |
3-Hydroxy-1,3-diaryl-hexahydroimidazo[1,2-a]pyridine-1-ium [2] | C₁₉H₂₂N₂O⁺ (variable) | ~300 (variable) | Hydroxy/methoxyaryl | Anticancer lead (comparative bioisostere) |
2,3,5,6,7,8-Hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1-thione [6] | C₅H₈N₄S | 156.21 | Triazole-triazinone fusion | iNOS inhibitor (reference scaffold) |
Future directions require addressing solubility via PEGylation or salt formation and leveraging cheminformatics to pinpoint targets beyond GPCRs (e.g., tubulin, ROS kinases).
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: 573-83-1